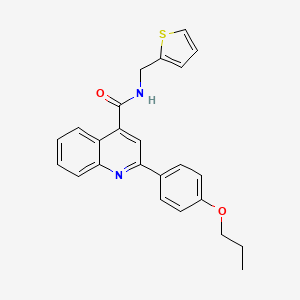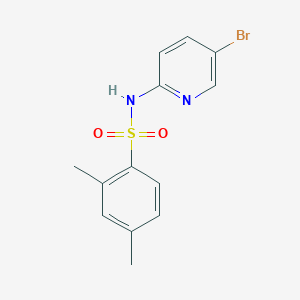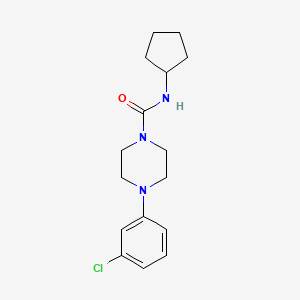![molecular formula C17H26N2O2 B4878928 1-[2-(2-isopropylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4878928.png)
1-[2-(2-isopropylphenoxy)propanoyl]-4-methylpiperazine
Descripción general
Descripción
1-[2-(2-isopropylphenoxy)propanoyl]-4-methylpiperazine is a chemical compound that has gained significant attention in scientific research for its potential applications in pharmacology. This compound is also known as IPPP and has been synthesized using different methods. The purpose of
Mecanismo De Acción
The mechanism of action of IPPP involves its binding to the serotonin 5-HT1A receptor, which leads to the activation of the receptor. This activation results in the inhibition of the release of serotonin, which leads to the reduction of anxiety and depression symptoms. Additionally, IPPP has been found to modulate the activity of GABA receptors, which leads to its anticonvulsant effects.
Biochemical and Physiological Effects
IPPP has been found to exhibit various biochemical and physiological effects, including the reduction of anxiety and depression symptoms, anticonvulsant effects, and analgesic effects. It has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of IPPP for lab experiments is its potential as a pharmacological tool for the study of anxiety, depression, epilepsy, and pain. Additionally, IPPP has been found to exhibit high selectivity for the serotonin 5-HT1A receptor, which makes it a useful tool for the study of this receptor. However, one of the limitations of IPPP is its relatively low potency compared to other serotonin 5-HT1A receptor agonists.
Direcciones Futuras
There are several future directions for the study of IPPP. One potential direction is the development of more potent and selective serotonin 5-HT1A receptor agonists based on the structure of IPPP. Additionally, further studies are needed to investigate the potential of IPPP as a treatment for anxiety, depression, epilepsy, and pain. Finally, more research is needed to fully understand the mechanism of action of IPPP and its effects on the central nervous system.
Conclusion
In conclusion, IPPP is a chemical compound that has gained significant attention in scientific research for its potential applications in pharmacology. It has been found to exhibit significant activity as a serotonin 5-HT1A receptor agonist, which makes it a potential candidate for the treatment of anxiety, depression, and other related disorders. Additionally, IPPP has been found to exhibit anticonvulsant and analgesic effects, which make it a potential candidate for the treatment of epilepsy and pain. Further research is needed to fully understand the potential of IPPP in pharmacology.
Aplicaciones Científicas De Investigación
IPPP has been extensively studied for its potential applications in pharmacology. It has been found to exhibit significant activity as a serotonin 5-HT1A receptor agonist, which makes it a potential candidate for the treatment of anxiety, depression, and other related disorders. Additionally, IPPP has been found to exhibit anticonvulsant and analgesic effects, which make it a potential candidate for the treatment of epilepsy and pain.
Propiedades
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-(2-propan-2-ylphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13(2)15-7-5-6-8-16(15)21-14(3)17(20)19-11-9-18(4)10-12-19/h5-8,13-14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQNAZZBHMNBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-2-[2-(propan-2-yl)phenoxy]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-methoxyphenyl)-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4878855.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide](/img/structure/B4878863.png)
![diisopropyl 5-[(2-chloro-4-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4878871.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate](/img/structure/B4878875.png)

![N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4878889.png)
![3-{[(2-methoxyphenyl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B4878898.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-1-naphthylhydrazinecarbothioamide](/img/structure/B4878904.png)
![N-{3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4878926.png)
![2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-phenylacetamide](/img/structure/B4878931.png)


![2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4878950.png)